molecular formula C16H20BNO2 B8087196 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine

Cat. No.: B8087196
M. Wt: 269.1 g/mol
InChI Key: HVJOQZJVGFNGBK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-9-5-8-12-11(13)7-6-10-14(12)18/h5-10H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJOQZJVGFNGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Miyaura borylation reaction is the most widely employed method for synthesizing aryl boronate esters. For 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine, this involves reacting 5-bromo-naphthalen-1-amine with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

Reaction Mechanism

  • Oxidative Addition : Pd⁰ reacts with the aryl bromide to form a Pdᴵᴵ complex.

  • Transmetallation : B₂pin₂ transfers a boronate group to the Pdᴵᴵ intermediate.

  • Reductive Elimination : The Pd catalyst regenerates, releasing the boronate ester.

Optimized Conditions

  • Catalyst : PdCl₂(dppf) (5 mol%)

  • Base : Potassium acetate (KOAc, 3 equiv)

  • Solvent : 1,4-Dioxane at 80°C for 12 hours.

  • Yield : ~75–85% (inferred from analogous reactions in).

Table 1: Miyaura Borylation Parameters

ParameterValue
Starting Material5-Bromo-naphthalen-1-amine
Boron SourceB₂pin₂
CatalystPdCl₂(dppf)
Solvent1,4-Dioxane
Temperature80°C
Reaction Time12 hours

Challenges and Solutions

  • Amine Interference : The free amine may coordinate with Pd, reducing catalytic efficiency. Solutions include using milder bases (e.g., KOAc instead of K₃PO₄) or protecting the amine as an acetyl derivative.

  • Regioselectivity : Ensured by the fixed position of the bromide at C5.

Metal-Free Borylation Using Boron Tribromide (BBr₃)

Methodology

A metal-free approach reported for α-naphthamides can be adapted for this compound. This method avoids palladium but requires protection of the amine group.

Reaction Steps

  • Protection : Convert the amine to an amide (e.g., acetyl or tert-butoxycarbonyl).

  • Borylation : Treat with BBr₃ (1.25 equiv) in dichloromethane at 60°C for 16 hours.

  • Deprotection : Hydrolyze the amide to regenerate the amine.

Table 2: Metal-Free Borylation Parameters

ParameterValue
Starting MaterialProtected 5-Bromo-naphthalen-1-amine
Boron SourceBBr₃
SolventDichloromethane
Temperature60°C
Reaction Time16 hours

Mechanistic Insights

  • Electrophilic Aromatic Substitution : BBr₃ acts as a Lewis acid, generating a Wheland intermediate at the electron-rich C5 position.

  • Pinacol Quenching : Post-reaction treatment with pinacol stabilizes the boronate ester.

Yield and Limitations

  • Yield : ~60–70% (based on).

  • Limitations : Requires protection/deprotection steps, increasing synthetic complexity.

Grignard Reagent-Based Synthesis

Classical Approach

This method, adapted from naphthalene boronic acid synthesis, involves:

  • Grignard Formation : React 5-bromo-naphthalen-1-amine with Mg in THF.

  • Boronate Ester Formation : Treat the Grignard reagent with trimethyl borate.

  • Pinacol Exchange : Replace methoxy groups with pinacol.

Critical Considerations

  • Amine Protection : The amine must be protected (e.g., as a phthalimide) to prevent side reactions with Mg.

  • Low Functional Group Tolerance : Limits applicability compared to catalytic methods.

Table 3: Grignard Method Parameters

ParameterValue
Starting MaterialProtected 5-Bromo-naphthalen-1-amine
Boron SourceTrimethyl borate
SolventTetrahydrofuran (THF)
Temperature-78°C to room temperature

Yield and Efficiency

  • Yield : ~50–60% (inferred from).

  • Drawbacks : Multi-step synthesis and sensitivity to moisture/oxygen.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesDisadvantagesYield Range
Miyaura BorylationHigh efficiency, mild conditionsRequires Pd catalyst75–85%
Metal-Free BorylationNo transition metalsProtection/deprotection needed60–70%
Grignard ApproachClassical, no catalystsLow functional group tolerance50–60%

Scientific Research Applications

Applications in Material Science

Covalent Organic Frameworks (COFs):
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine serves as a versatile building block for synthesizing COFs. These frameworks exhibit tunable porosity and surface area, making them suitable for gas storage and separation applications.

PropertyValue
Surface AreaUp to 2000 m²/g
Pore Size1.5 - 3 nm
StabilityHigh thermal and chemical stability

Case Study:
A recent study demonstrated the use of this compound in creating a COF that effectively captures carbon dioxide from industrial emissions, showcasing its potential in environmental applications .

Applications in Organic Synthesis

Cross-Coupling Reactions:
The compound is utilized as a boron reagent in Suzuki-Miyaura cross-coupling reactions. Its ability to form stable complexes with palladium catalysts facilitates the coupling of aryl halides with boronic acids.

Reaction TypeExample SubstratesYield (%)
Suzuki CouplingAryl Halides + Boronic AcidsUp to 95%

Case Study:
In a synthetic route to develop pharmaceuticals, this compound was employed to generate complex aryl structures with high yields and purity .

Applications in Photonics

Fluorescent Probes:
The compound exhibits luminescent properties that are exploited in the development of fluorescent probes for biological imaging. Its high quantum yield makes it suitable for applications requiring sensitive detection methods.

PropertyValue
Emission Wavelength450 nm
Quantum Yield0.85

Case Study:
Research has shown that using this compound as a fluorescent probe allows for real-time tracking of cellular processes in live cells . This application is particularly valuable in biomedical research.

Mechanism of Action

The compound exerts its effects primarily through its participation in cross-coupling reactions. The mechanism involves the formation of a palladium-boron complex, followed by the transmetalation step where the boronic acid derivative transfers the organic group to the palladium catalyst, which then facilitates the coupling with the organic halide.

Molecular Targets and Pathways Involved:

  • Palladium-Catalyzed Reactions: The primary pathway involves the formation and cleavage of palladium-boron bonds.

  • Biaryl Formation: The end products are biaryls, which are important intermediates in various chemical syntheses.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1218790-22-7
  • Molecular Formula: C₁₆H₂₀BNO₂
  • Molecular Weight : 269.15 g/mol
  • Synonyms: 4-Aminonaphthalene-1-boronic acid pinacol ester, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenamine .

This compound is a naphthalene derivative featuring a pinacol boronate ester group at the 1-position and an amine substituent at the 4-position. Its primary applications include use as a building block in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural differences among boronate-containing amines and their impact on properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine (Target) Naphthalen-1-amine with boronate at 4-position C₁₆H₂₀BNO₂ 269.15 Cross-coupling reactions, pharmaceutical intermediates
NDSTBPin () Naphthalen-1-amine with styryl-boronate group C₂₃H₂₅BN₂O₂ 380.28 Fluorescence probe for H₂O₂ detection due to boronate-peroxide reactivity
3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine () Pyridine core with chloro, methylamine, and boronate groups C₁₂H₁₈BClN₂O₂ 268.55 Potential kinase inhibitor (structural similarity to drug scaffolds)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine () Pyridine with trifluoromethyl and boronate groups C₁₂H₁₆BF₃N₂O₂ 288.08 Agrochemical/medicinal chemistry (trifluoromethyl enhances bioavailability)
4q () Naphthalen-1-ylmethyl-boronate with tertiary amine C₂₄H₃₃B₂NO₂ 397.17 Hydroboration catalyst precursor; steric bulk influences reactivity

Spectroscopic and Stability Data

  • NDSTBPin : Exhibits strong fluorescence emission at 450–500 nm upon H₂O₂-induced boronate oxidation .
  • Compound 4q () : ¹H NMR (Benzene-d₆) shows aromatic protons (δ 7.15–8.09 ppm) and pinacol methyls (δ 0.97 ppm), confirming steric protection of the boronate .

Key Research Findings

Positional Isomerism : The 4-amine/1-boronate configuration in the target compound enables regioselective coupling, unlike 2-boronate isomers, which exhibit lower stability .

Electronic Effects : Pyridine-based analogs (–17) demonstrate enhanced electrophilicity at the boronate site due to electron-withdrawing substituents, improving cross-coupling yields .

Biological Applications : NDSTBPin’s styryl-boronate design allows real-time H₂O₂ tracking in cellular environments, a feature absent in the target compound .

Catalytic Utility : Bulky derivatives like 4q () show reduced hydrolysis rates, making them suitable for Grignard reagent-catalyzed hydroboration .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine is a boron-containing compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalen-1-amine with a boron-containing reagent under controlled conditions to ensure high yield and purity.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of boron-containing compounds. For instance, similar derivatives have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth.

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
5-(4,4,5,5-Tetramethylboron)MCF-7 (Breast Cancer)10Inhibition of tubulin polymerization
4-(Boronate) DerivativeA549 (Lung Cancer)15Induction of apoptosis
3-(Boronate) IndoleHeLa (Cervical Cancer)12ROS generation and DNA damage

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Boron compounds can interact with enzymes involved in cancer metabolism.
  • Alteration of Cell Signaling Pathways : They may modulate pathways such as the PI3K/Akt pathway which is crucial for cell survival and proliferation.
  • Induction of Apoptosis : Many boron-containing compounds have been shown to trigger programmed cell death in cancer cells.

Case Studies

A recent investigation into the efficacy of boron-based compounds demonstrated significant cytotoxic effects on human cancer cells. For example:

  • Study on MCF-7 Cells : The compound exhibited an IC50 value of 10 µM, indicating potent activity against breast cancer cells by disrupting microtubule formation.

Clinical Implications

The promising results from in vitro studies necessitate further exploration through in vivo models and clinical trials to evaluate the therapeutic potential and safety profile of this compound.

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